2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C6H6BrClN2O. It is a white to off-white powder or crystalline solid. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Scientific Research Applications
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group in the compound make it reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various chemical reactions and biological assays to study enzyme activity and protein interactions .
Comparison with Similar Compounds
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(4-chlorophenyl)ethanone: This compound has a similar structure but with a phenyl group instead of a pyrazole ring.
1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of a carbonyl group, leading to different reactivity and applications
These comparisons highlight the unique reactivity and applications of this compound in various fields of scientific research.
Properties
IUPAC Name |
2-bromo-1-(4-chloro-1-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-10-3-4(8)6(9-10)5(11)2-7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFXWYHFBJPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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